Acetyl-Calpastatin (184-210) (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

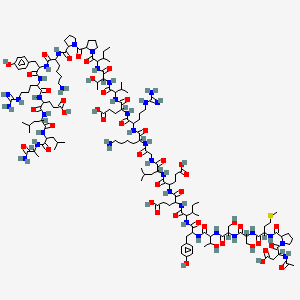

L'Acétyl-Calpastatine (184-210) (humain) est un inhibiteur puissant, sélectif et réversible de la calpaïne, une protéase cystéine dépendante du calcium. Ce composé est dérivé de la protéine calpastatine humaine, qui inhibe naturellement l'activité de la calpaïne. L'Acétyl-Calpastatine (184-210) (humain) est particulièrement efficace contre la μ-calpaïne et la cathepsine L, avec des constantes d'inhibition (K_i) de 0,2 nM et 6 μM, respectivement .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'Acétyl-Calpastatine (184-210) (humain) est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et déprotégé pour donner le produit final. La séquence de l'Acétyl-Calpastatine (184-210) (humain) est Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2 .

Méthodes de production industrielle

La production industrielle de l'Acétyl-Calpastatine (184-210) (humain) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour augmenter l'efficacité et le rendement. Le produit final est purifié par chromatographie liquide haute performance (CLHP) pour atteindre une pureté supérieure à 95 % .

Analyse Des Réactions Chimiques

Types de réactions

L'Acétyl-Calpastatine (184-210) (humain) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique .

Réactifs et conditions courants

La synthèse de l'Acétyl-Calpastatine (184-210) (humain) implique des réactifs tels que des acides aminés protégés par Fmoc, des agents de couplage comme HBTU ou DIC, et des agents de déprotection comme la pipéridine. Le peptide est clivé de la résine en utilisant un mélange d'acide trifluoroacétique (TFA), d'eau et de capteurs .

Principaux produits formés

Le principal produit formé est le peptide Acétyl-Calpastatine (184-210) (humain) lui-même. Les produits secondaires peuvent inclure des peptides tronqués ou des peptides avec une déprotection incomplète, qui sont éliminés lors de la purification .

Applications De Recherche Scientifique

L'Acétyl-Calpastatine (184-210) (humain) a un large éventail d'applications en recherche scientifique :

Médecine : Ce composé est étudié pour ses effets thérapeutiques potentiels dans les maladies où l'activité de la calpaïne est dysrégulée, telles que les maladies neurodégénératives, les maladies cardiovasculaires et le cancer

Mécanisme d'action

L'Acétyl-Calpastatine (184-210) (humain) inhibe la calpaïne en se liant à son site actif, empêchant l'accès du substrat et l'activité protéolytique subséquente. Cette inhibition est réversible et très sélective pour la calpaïne par rapport à d'autres protéases comme la papaïne et la trypsine . Les cibles moléculaires comprennent la μ-calpaïne et la cathepsine L, et les voies impliquées sont celles liées à la signalisation du calcium et à la protéolyse .

Mécanisme D'action

Acetyl-Calpastatin (184-210) (human) inhibits calpain by binding to its active site, preventing substrate access and subsequent proteolytic activity. This inhibition is reversible and highly selective for calpain over other proteases like papain and trypsin . The molecular targets include μ-calpain and cathepsin L, and the pathways involved are those related to calcium signaling and proteolysis .

Comparaison Avec Des Composés Similaires

Composés similaires

Calpastatine (1-27) (humain) : Un autre fragment de calpastatine avec des propriétés inhibitrices similaires mais une séquence et une spécificité différentes.

E-64 : Un inhibiteur de la protéase cystéine qui inhibe la calpaïne mais aussi d'autres protéases comme les cathepsines.

Lévopéptine : Un inhibiteur de la protéase à large spectre qui inhibe la calpaïne, la trypsine et la papaïne.

Unicité

L'Acétyl-Calpastatine (184-210) (humain) est unique en raison de sa haute sélectivité et de sa puissance pour l'inhibition de la calpaïne. Contrairement aux inhibiteurs à large spectre, il cible spécifiquement la calpaïne, ce qui en fait un outil précieux pour étudier les processus liés à la calpaïne sans effets hors cible .

Propriétés

Formule moléculaire |

C142H230N36O44S |

|---|---|

Poids moléculaire |

3177.6 g/mol |

Nom IUPAC |

4-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-acetamido-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C142H230N36O44S/c1-18-74(11)111(172-129(211)97(65-81-38-42-83(185)43-39-81)168-136(218)113(77(14)181)174-131(213)100(69-180)170-130(212)99(68-179)169-124(206)92(52-60-223-17)162-132(214)101-33-26-57-176(101)138(220)98(66-109(195)196)154-79(16)183)135(217)163-90(46-50-107(191)192)121(203)159-88(44-48-105(187)188)122(204)164-93(61-70(3)4)116(198)152-67-104(186)155-84(29-20-22-53-143)117(199)156-86(31-24-55-150-141(146)147)118(200)160-91(47-51-108(193)194)125(207)171-110(73(9)10)134(216)175-114(78(15)182)137(219)173-112(75(12)19-2)140(222)178-59-28-35-103(178)139(221)177-58-27-34-102(177)133(215)161-85(30-21-23-54-144)120(202)167-96(64-80-36-40-82(184)41-37-80)128(210)157-87(32-25-56-151-142(148)149)119(201)158-89(45-49-106(189)190)123(205)165-95(63-72(7)8)127(209)166-94(62-71(5)6)126(208)153-76(13)115(145)197/h36-43,70-78,84-103,110-114,179-182,184-185H,18-35,44-69,143-144H2,1-17H3,(H2,145,197)(H,152,198)(H,153,208)(H,154,183)(H,155,186)(H,156,199)(H,157,210)(H,158,201)(H,159,203)(H,160,200)(H,161,215)(H,162,214)(H,163,217)(H,164,204)(H,165,205)(H,166,209)(H,167,202)(H,168,218)(H,169,206)(H,170,212)(H,171,207)(H,172,211)(H,173,219)(H,174,213)(H,175,216)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H4,146,147,150)(H4,148,149,151) |

Clé InChI |

ZXJCOYBPXOBJMU-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid](/img/structure/B10765564.png)

![(7R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B10765569.png)

![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10765579.png)

![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[(2S)-1-oxo-3-phenyl-1-[[(7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765600.png)

![N-[(5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765610.png)

![N-[(5S,9R,10R,11S)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765640.png)